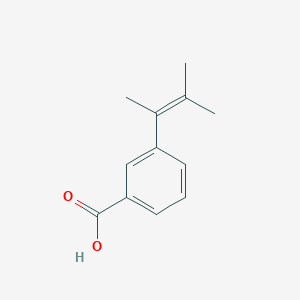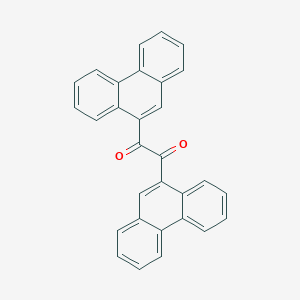
2,6-Ditert-butylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butylpyrazine is an organic compound that has a distinct aroma and is commonly found in various foods and beverages. It is a volatile compound that is responsible for the characteristic smell of roasted coffee, cocoa, and grilled meat. The compound is also used in the fragrance industry to create perfumes and other scented products. In recent years, 2,6-Ditert-butylpyrazine has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2,6-Ditert-butylpyrazine is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2,6-Ditert-butylpyrazine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In animal models, the compound has been shown to improve cognitive function and memory.
実験室実験の利点と制限
2,6-Ditert-butylpyrazine has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using relatively simple methods. It is also stable under normal laboratory conditions. However, the compound has a strong odor, which can interfere with some experiments. The compound is also volatile and can easily evaporate, which can affect the accuracy of some measurements.
将来の方向性
There are several future directions for research on 2,6-Ditert-butylpyrazine. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various signaling pathways. Additionally, studies are needed to investigate the safety and toxicity of the compound in humans.
合成法
The synthesis of 2,6-Ditert-butylpyrazine involves the reaction between 2,6-Ditert-butyl-4-methylpyridine and hydrazine. The reaction produces 2,6-Ditert-butylpyrazine as the main product. The process is relatively simple and can be carried out under mild reaction conditions. The compound can also be synthesized using other methods, such as the reaction between 2,6-Ditert-butylpyridine and chloroacetyl chloride.
科学的研究の応用
2,6-Ditert-butylpyrazine has been extensively studied in recent years due to its potential therapeutic applications. The compound has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to have antimicrobial and anticancer effects. Studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. The compound has also been shown to have a protective effect on the nervous system and can improve cognitive function in animal models.
特性
製品名 |
2,6-Ditert-butylpyrazine |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.3 g/mol |
IUPAC名 |
2,6-ditert-butylpyrazine |
InChI |
InChI=1S/C12H20N2/c1-11(2,3)9-7-13-8-10(14-9)12(4,5)6/h7-8H,1-6H3 |
InChIキー |
PJPYRVPMKKRTCF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CN=CC(=N1)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CN=CC(=N1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)






![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)

